molecular formula C15H13FN2O B2391798 2-(3-fluoro-5-methylpyridine-2-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 2415525-96-9

2-(3-fluoro-5-methylpyridine-2-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2391798
CAS No.: 2415525-96-9
M. Wt: 256.28
InChI Key: AQFHSFKIQPCSNO-UHFFFAOYSA-N
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Description

2-(3-fluoro-5-methylpyridine-2-carbonyl)-2,3-dihydro-1H-isoindole is a chemical compound with the molecular formula C15H13FN2O and a molecular weight of 256.28 g/mol. This compound is part of the indole derivative family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoro-5-methylpyridine-2-carbonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of 3-fluoro-5-methylpyridine with 1,3-dihydroisoindole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoro-5-methylpyridine-2-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-fluoro-5-methylpyridine-2-carbonyl)-2,3-dihydro-1H-isoindole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-5-methylpyridine-2-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone: A similar compound with a different fluorine and methyl substitution pattern.

    Indole derivatives: Compounds with the indole nucleus, known for their diverse biological activities.

Uniqueness

2-(3-fluoro-5-methylpyridine-2-carbonyl)-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives. Its fluorine and methyl substitutions on the pyridine ring can influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(3-fluoro-5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-6-13(16)14(17-7-10)15(19)18-8-11-4-2-3-5-12(11)9-18/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFHSFKIQPCSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CC3=CC=CC=C3C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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